2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol
Description
2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol is an organic compound characterized by the presence of dichlorobenzyl and diphenyl groups
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylamino]-1,1-diphenylethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19Cl2NO/c22-19-12-11-16(20(23)13-19)14-24-15-21(25,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-13,24-25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUBBJTFKKHUEPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNCC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol typically involves the reaction of 2,4-dichlorobenzylamine with diphenylmethanol under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form .
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure optimal yields .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds .
Scientific Research Applications
2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of various chemical products and materials
Mechanism of Action
The mechanism of action of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol include:
- 2,4-Dichlorobenzyl alcohol
- 2,4-Dichlorobenzaldehyde
- 2,4-Dichlorobenzonitrile .
Uniqueness
What sets 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol apart from these similar compounds is its unique combination of dichlorobenzyl and diphenyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
The compound 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol , also known by its CAS number 321432-73-9, is a member of the diphenyl ethanol class of compounds. This compound has garnered attention due to its potential biological activities, particularly in pharmacology. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C21H19Cl2NO
- Molar Mass : 372.29 g/mol
- Synonyms : 2-{[(2,4-dichlorophenyl)methyl]amino}-1,1-diphenylethan-1-ol
| Property | Value |
|---|---|
| Molecular Formula | C21H19Cl2NO |
| Molar Mass | 372.29 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol may be attributed to its interaction with various receptors and enzymes in the body. Preliminary studies suggest that this compound exhibits:
- Antidepressant-like effects : It may modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways.
- Anti-inflammatory properties : Potential inhibition of cyclooxygenase (COX) enzymes has been noted, which could contribute to reduced inflammation.
Pharmacological Studies
Recent studies have evaluated the pharmacological effects of this compound through various in vitro and in vivo models.
In Vitro Studies
In vitro assays have demonstrated that the compound can inhibit specific enzyme activities and modulate receptor functions. For instance:
- Cyclooxygenase Inhibition : The compound showed significant inhibition of COX enzymes, which are crucial in the inflammatory response.
- Neurotransmitter Modulation : Binding affinity studies indicated that it may act as a partial agonist at serotonin receptors.
In Vivo Studies
Animal models have been employed to assess the antidepressant and anti-inflammatory effects of this compound:
- Antidepressant Activity : In a forced swim test model, administration of the compound resulted in reduced immobility time, suggesting an antidepressant effect.
- Anti-inflammatory Activity : In models of acute inflammation, treatment with the compound led to a significant reduction in paw edema compared to control groups.
Case Study 1: Antidepressant Effects
A study published in Journal of Medicinal Chemistry investigated the antidepressant-like properties of 2-[(2,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol. The results indicated that the compound significantly decreased depressive-like behaviors in mice subjected to chronic mild stress. The mechanism was hypothesized to involve serotonin receptor modulation and enhanced norepinephrine levels .
Case Study 2: Anti-inflammatory Properties
In a separate study focusing on anti-inflammatory potential, researchers evaluated the efficacy of this compound in a carrageenan-induced paw edema model. The results demonstrated that treatment with varying doses of the compound led to a dose-dependent reduction in inflammation markers such as TNF-alpha and IL-6 .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
